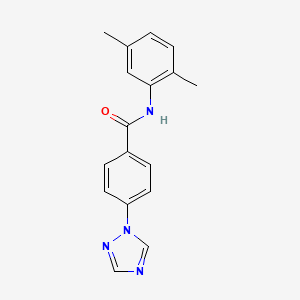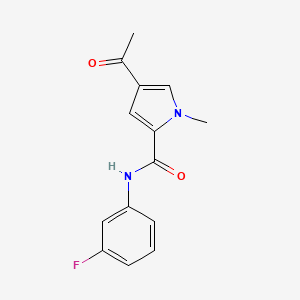
4-acetyl-N-(3-fluorophenyl)-1-methylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-(3-fluorophenyl)-1-methylpyrrole-2-carboxamide is a chemical compound that has been the focus of scientific research in recent years. It is a pyrrole derivative that has shown potential as a therapeutic agent for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-acetyl-N-(3-fluorophenyl)-1-methylpyrrole-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It also inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It also inhibits the growth of cancer cells and induces apoptosis in cancer cells. In addition, it has been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-acetyl-N-(3-fluorophenyl)-1-methylpyrrole-2-carboxamide in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-acetyl-N-(3-fluorophenyl)-1-methylpyrrole-2-carboxamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to optimize its use in preclinical studies and evaluate its efficacy in animal models of various diseases. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of 4-acetyl-N-(3-fluorophenyl)-1-methylpyrrole-2-carboxamide involves the reaction of 3-fluoroaniline with methyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized with acetic anhydride to yield the final product. The yield of the synthesis method is around 70%, and the purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-acetyl-N-(3-fluorophenyl)-1-methylpyrrole-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.
Eigenschaften
IUPAC Name |
4-acetyl-N-(3-fluorophenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-9(18)10-6-13(17(2)8-10)14(19)16-12-5-3-4-11(15)7-12/h3-8H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBQGTFWBVAVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)NC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7472372.png)
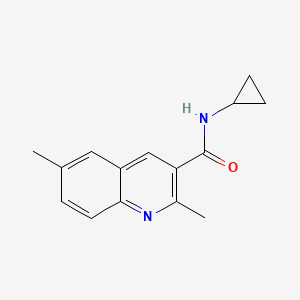

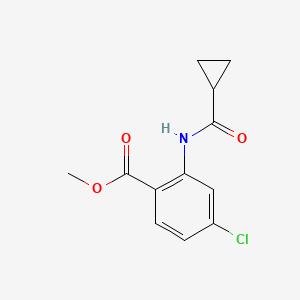

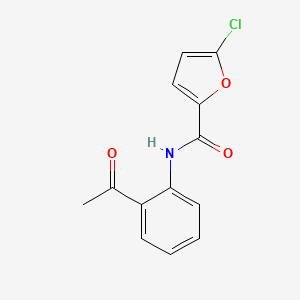
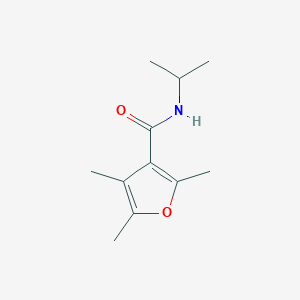
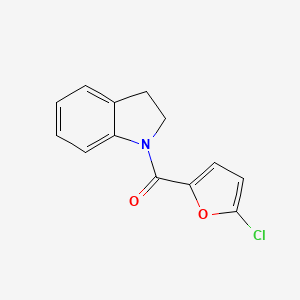
![1,3-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472420.png)

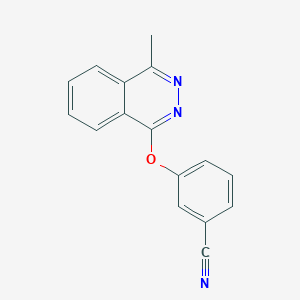
![6-oxo-N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-pyridine-3-carboxamide](/img/structure/B7472434.png)
